molecular formula C13H9ClF2N2OS B2830025 N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034473-43-1

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No. B2830025
CAS RN: 2034473-43-1
M. Wt: 314.73
InChI Key: RPZNSMZPPREHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, microbial growth, and inflammation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, the compound has been shown to inhibit cell growth and disrupt cell membranes. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also shown promising results in various scientific research fields. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration methods.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. One direction is to further investigate the mechanism of action of the compound. This will help to determine the optimal dosage and administration methods. Another direction is to study the compound in combination with other drugs to determine if it has synergistic effects. In addition, the compound could be studied for its potential applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride involves a multi-step process. The starting materials for the synthesis are 2,4-difluoroaniline and furan-3-carbaldehyde. The first step involves the reaction of 2,4-difluoroaniline with thiourea to form 2,4-difluorophenylthiourea. The second step involves the reaction of 2,4-difluorophenylthiourea with furan-3-carbaldehyde to form N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine. The final step involves the addition of hydrochloric acid to form N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride has potential applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells. It has also shown antibacterial and antifungal activities against various microorganisms. In addition, the compound has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-9-1-2-11(10(15)5-9)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZNSMZPPREHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

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